
Triton X-100
Overview
Description
Triton X-100 is a nonionic surfactant widely used in various scientific and industrial applications. It consists of a hydrophilic polyethylene oxide chain and a hydrophobic aromatic hydrocarbon group. The chemical formula of this compound is C₁₄H₂₂O(C₂H₄O)n, where n is typically around 9-10. This compound is known for its ability to solubilize proteins and permeabilize cell membranes without denaturing proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: Triton X-100 is synthesized through the ethoxylation of 4-(1,1,3,3-tetramethylbutyl)phenol. The process involves the reaction of 4-(1,1,3,3-tetramethylbutyl)phenol with ethylene oxide under controlled conditions to form the polyethylene oxide chain .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of a catalyst to facilitate the ethoxylation reaction. The reaction is typically carried out at elevated temperatures and pressures to ensure efficient conversion. The resulting product is then purified to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Triton X-100 primarily undergoes reactions typical of nonionic surfactants. These include:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions are less common but can occur under certain conditions.
Substitution: this compound can participate in substitution reactions, particularly involving its aromatic hydrocarbon group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like halogens or nitrating agents can facilitate substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Cell Lysis and Protein Extraction
Triton X-100 is frequently employed to lyse cells for protein extraction or organelle isolation. Its effectiveness in disrupting lipid membranes facilitates the release of cellular contents without denaturing proteins, making it ideal for biochemical assays .
Viral Inactivation
This compound has been demonstrated to effectively inactivate enveloped viruses, such as HIV and SARS-CoV, during the manufacturing of plasma-derived products. Studies indicate that it can achieve viral reductions ranging from >2.9 to >6.6 log when combined with TNBP solvent .
Decellularization
In tissue engineering, this compound is used for decellularizing animal tissues, allowing for the creation of scaffolds that can support cell growth and tissue reconstruction .
Wastewater Treatment
Due to environmental regulations prohibiting the discharge of this compound into wastewater streams, various treatment technologies have been developed. For instance, the Nyex™-e system has shown over 99% removal efficiency of this compound from pharmaceutical wastewater . This highlights the compound's significance in industrial processes and the need for effective waste management strategies.
Rinsability Studies
Research has focused on determining the volume of water required to rinse this compound from production tanks, ensuring compliance with environmental standards while minimizing water usage .
HPLC Method Development
High-performance liquid chromatography (HPLC) methods have been established for detecting and quantifying this compound in various samples. These methods are crucial for monitoring its concentration in both laboratory settings and environmental samples .
Biomembrane Solubilization
Molecular dynamics simulations have elucidated the mechanism by which this compound interacts with lipid membranes. Studies reveal that it promotes membrane solubilization through a three-stage model, affecting both flat and curved lipid bilayers differently .
Case Study 1: Removal from Pharmaceutical Wastewater
A comprehensive study evaluated the effectiveness of a novel oxidation system (Nyex™-e) in removing this compound from wastewater. Initial concentrations were reduced from 16 mg/L to below detection limits, demonstrating the system's efficiency in treating pharmaceutical effluents .
Case Study 2: Environmental Impact Assessment
A rinsability study conducted by Hyde Analytical Laboratory aimed to quantify water requirements for rinsing this compound from tanks used in pharmaceutical manufacturing. The results provided critical data for developing cleaning protocols that minimize environmental impact while ensuring compliance with regulatory standards .
Mechanism of Action
Triton X-100 exerts its effects by interacting with lipid bilayers in cell membranes. The hydrophobic aromatic hydrocarbon group inserts into the lipid bilayer, while the hydrophilic polyethylene oxide chain interacts with the aqueous environment. This interaction disrupts the lipid bilayer, leading to increased membrane permeability and solubilization of membrane proteins .
Molecular Targets and Pathways:
Lipid Bilayers: this compound targets the lipid bilayers of cell membranes, causing disruption and increased permeability.
Membrane Proteins: The compound solubilizes membrane proteins, allowing for their extraction and analysis.
Comparison with Similar Compounds
Triton X-100 is often compared with other nonionic surfactants such as:
Tween-20: Similar in function but has a different hydrophobic group and polyethylene oxide chain length.
Tween-80: Similar to Tween-20 but with a longer polyethylene oxide chain.
Nonidet P-40 (NP-40): Similar to this compound but with a different hydrophobic group.
IGEPAL CA-630: Closely related to this compound but with slightly shorter ethylene oxide chains.
Uniqueness: this compound is unique due to its specific balance of hydrophilic and hydrophobic properties, making it highly effective for solubilizing proteins and permeabilizing cell membranes without denaturing proteins .
Biological Activity
Triton X-100 is a non-ionic surfactant widely used in biological and biochemical research. Its properties as a detergent allow it to disrupt cellular membranes, facilitating the study of various biological processes. This article explores the biological activity of this compound, highlighting its effects on microbial susceptibility, cytotoxicity, and potential therapeutic applications.
This compound operates primarily by solubilizing membrane proteins and lipids. This action can enhance the permeability of cell membranes, allowing for greater access to intracellular components. The surfactant's ability to alter membrane integrity makes it a valuable tool in various experimental setups, particularly in microbiology and cell biology.
Enhanced Antibiotic Activity
This compound has been shown to enhance the susceptibility of methicillin-resistant Staphylococcus aureus (MRSA) to oxacillin. In a study, the presence of this compound reduced the minimum inhibitory concentrations (MICs) of oxacillin for both MRSA and methicillin-susceptible Staphylococcus aureus (MSSA) strains, indicating that this surfactant can counteract antibiotic resistance mechanisms encoded by the mecA gene .
Table 1: Effects of this compound on Antibiotic Susceptibility
Strain Type | MIC Reduction with this compound | Notes |
---|---|---|
MRSA | Significant | Induces bacteriolysis and autolysis |
MSSA | Moderate | Enhanced susceptibility |
Coagulase-negative Staphylococci | Notable | Alters resistance from homogeneous to heterogeneous |
Antibacterial Activity
This compound has also been utilized in combination with other agents to improve antibacterial efficacy. For instance, when combined with silver nanoparticles (AgNPs) and piperine, it demonstrated potent antibacterial activity against both gram-positive Staphylococcus aureus and gram-negative Escherichia coli . This combination not only inhibited bacterial growth but also showed low cytotoxicity in human liver cells (HepG2) during testing.
Cytotoxicity Studies
The cytotoxic effects of this compound have been evaluated across various cell types. Research indicates that while this compound can permeabilize cell membranes, its concentrations must be carefully controlled to avoid significant cytotoxicity. For example, studies involving HepG2 cells revealed that formulations containing this compound at low concentrations did not adversely affect cell viability .
Table 2: Cytotoxicity Assessment of this compound Formulations
Formulation | Effective Concentration (µg/mL) | Cell Viability (%) |
---|---|---|
This compound alone | 0.1 | 85 |
This compound + Piperine + AgNPs | 0.05 | 90 |
Study on MRSA Susceptibility
In a detailed investigation, researchers assessed the impact of various types of Triton X detergents on MRSA strains. The study found that certain formulations significantly enhanced the susceptibility of these bacteria to oxacillin by promoting lipoteichoic acid release, which is associated with autolytic enzyme activation .
Application in Root Canal Disinfection
Another notable application is in dentistry, where a combination of metronidazole and low concentrations of this compound was found to effectively disinfect root canals infected with Enterococcus faecalis. This combination exhibited enhanced antibacterial and antibiofilm activities compared to traditional disinfectants like chlorhexidine .
Q & A
Q. Basic: How should Triton X-100 be prepared and standardized for laboratory use?
Answer:
this compound is highly viscous, requiring careful preparation to ensure accurate concentrations. A 20% (w/v) stock solution is commonly prepared by dissolving this compound in distilled water or buffer (e.g., 10 mM HEPES, pH 7.4) with gentle mixing to avoid denaturation of proteins. For example, adding 200 µL this compound to 800 µL buffer yields a 20% solution . Standardization involves verifying detergent concentration via spectrophotometry (UV absorbance at 275 nm) or LC-MS, as impurities like polyethylene glycol derivatives may affect reproducibility .
Q. Basic: What are the primary applications of this compound in membrane protein studies?
Answer:
this compound solubilizes membrane proteins and lipids while preserving native protein-protein interactions. It is used at 0.5–2% (w/v) in lysis buffers (e.g., 50 mM Tris, 100 mM NaCl, 0.5% this compound) for extracting transmembrane receptors like AMPA receptors. Its non-ionic nature minimizes denaturation, making it suitable for co-immunoprecipitation (co-IP) and structural studies. However, solubility efficiency varies; hydrophobic proteins (e.g., flagellar antigens in Salmonella) may require chaotropic agents like guanidine HCl instead .
Q. Advanced: How does this compound concentration affect experimental outcomes in proteomics?
Answer:
Optimal this compound concentration balances solubilization efficiency and interference with downstream assays. For AMPA receptor complexes, 0.5% this compound maximized co-IP yield while maintaining mass spectrometry compatibility . In contrast, >1% this compound disrupts lipid rafts and alters protein-lipid interactions, necessitating validation via orthogonal methods (e.g., sucrose density gradients). Contradictions arise in ELISA workflows: 0.5% this compound minimally impacts cytokine epitopes, but higher concentrations (>1%) reduce antibody binding due to micelle-induced epitope masking .
Q. Advanced: What methodological considerations resolve discrepancies in this compound’s efficacy across cell permeabilization studies?
Answer:
this compound’s efficacy depends on cell type, treatment duration, and detergent-buffer interactions. For example, 0.25% this compound applied for 10 min permeabilized mammalian cells more effectively than 4% SDS in synchrotron X-ray imaging studies . However, in virology, 0.1% this compound combined with PMAxx (a photoactive dye) improved discrimination between infectious and inactivated African swine fever virus particles in qPCR assays, highlighting context-dependent optimization . Contradictions in protein solubility (e.g., insoluble flagellar antigens) underscore the need for empirical testing with alternative detergents or solubilization enhancers .
Q. Advanced: How can residual this compound interfere with analytical techniques, and what mitigation strategies exist?
Answer:
Residual this compound compromises MALDI-TOF MS sensitivity by suppressing ion signals from glycolipids. Detection limits for gangliosides drop significantly above 10 µg/mL this compound, necessitating removal via centrifugation, dialysis, or solid-phase extraction . In HPLC-based quantification of this compound in biopharmaceuticals, reverse-phase chromatography with high organic mobile phases (e.g., acetonitrile/water) enhances resolution and minimizes matrix effects . For environmental samples, chemiluminescence assays (luminol-H₂O₂ system) detect this compound at 3.97 × 10⁻⁵ g/mL, leveraging micelle-enhanced signal amplification .
Q. Advanced: What are the limitations of this compound in advanced oxidation processes for pollutant degradation?
Answer:
this compound’s surfactant properties hinder photocatalytic degradation efficiency. In TiO₂-based systems, micelle formation reduces hydroxyl radical accessibility, lowering COD removal rates. Modified catalysts (e.g., Ni-doped TiO₂/Al₂O₃) improve this compound degradation by 89–96%, but economic viability remains challenging due to energy-intensive UV requirements. Contrastingly, hydrogen peroxide addition enhances degradation kinetics (first-order rate constant k₁ = 0.021 min⁻¹) but risks secondary pollutant formation .
Q. Advanced: How does this compound compare to alternative detergents in subcellular imaging and staining protocols?
Answer:
this compound (0.3% in PBS) outperforms SDS in preserving dendritic morphology during fluorescent avidin staining for patch-clamp recordings. However, its use in light/electron microscopy requires post-fixation with paraformaldehyde to prevent membrane artifact formation. Critically, this compound’s incompatibility with anionic surfactants in wash-up liquids necessitates phase separation steps to avoid false positives in environmental surfactant assays .
Q. Advanced: What safety and reproducibility challenges arise from this compound batch variability?
Answer:
Batch-dependent impurities (e.g., polyethylene glycol derivatives) alter critical micelle concentration (CMC) and cloud points, affecting experimental reproducibility. For example, HLB (hydrophilic-lipophilic balance) values range from 13.5 (this compound) to 8 (Triton SP-135), influencing phase separation in protein refolding systems . Rigorous quality control via LC-MS or NMR is recommended for studies requiring precise detergent properties .
Properties
IUPAC Name |
2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O2/c1-15(2,3)12-16(4,5)13-6-8-14(9-7-13)18-11-10-17/h6-9,17H,10-12H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCQQPHGFMYQCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
9002-93-1 | |
Record name | Polyethylene glycol mono(4-tert-octylphenyl) ether | |
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DSSTOX Substance ID |
DTXSID1058680 | |
Record name | 2-[4-(2,4,4-Trimethyl-2-pentanyl)phenoxy]ethanol | |
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Molecular Weight |
250.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Light yellow viscous liquid; [Merck Index] Colorless to pale yellow viscous liquid with a slight odor; [Alfa Aesar MSDS] | |
Record name | Poly(oxy-1,2-ethanediyl), .alpha.-[4-(1,1,3,3-tetramethylbutyl)phenyl]-.omega.-hydroxy- | |
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CAS No. |
2315-67-5, 63869-93-2, 9002-93-1 | |
Record name | 4-Octylphenol monoethoxylate | |
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Record name | 2-((1,1,3,3-Tetramethylbutyl)phenoxy)ethanol | |
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Record name | Ethanol, octylphenoxy- | |
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Record name | Poly(oxy-1,2-ethanediyl), .alpha.-[4-(1,1,3,3-tetramethylbutyl)phenyl]-.omega.-hydroxy- | |
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Record name | 2-[4-(2,4,4-Trimethyl-2-pentanyl)phenoxy]ethanol | |
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Record name | 2-[(1,1,3,3-tetramethylbutyl)phenoxy]ethanol | |
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Retrosynthesis Analysis
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